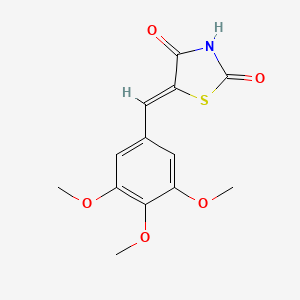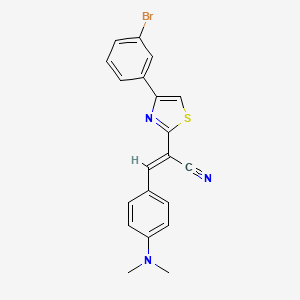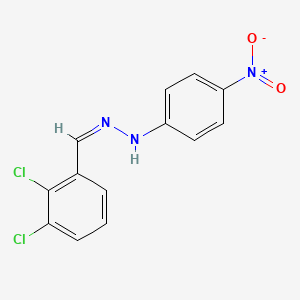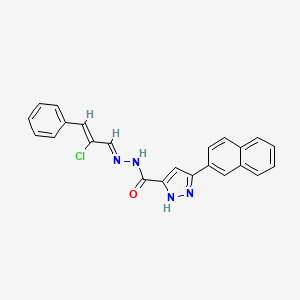
(2E)-3-(4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-méthoxyphényl)-N-(4-méthylphényl)prop-2-énamide: est un composé organique caractérisé par sa structure unique, qui comprend un groupe méthoxyphényle et un groupe méthylphényle reliés par une liaison prop-2-énamide. Ce composé présente un intérêt dans divers domaines de la chimie et de la pharmacologie en raison de ses activités biologiques et de ses applications potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (2E)-3-(4-méthoxyphényl)-N-(4-méthylphényl)prop-2-énamide implique généralement les étapes suivantes :
Matières premières : La synthèse commence par le 4-méthoxybenzaldéhyde et la 4-méthylaniline.
Réaction de condensation : Ces matières premières subissent une réaction de condensation en présence d’une base telle que l’hydroxyde de sodium pour former la base de Schiff intermédiaire.
Réduction : La base de Schiff est ensuite réduite à l’aide d’un agent réducteur tel que le borohydrure de sodium pour donner l’amine correspondante.
Amidation : Enfin, l’amine est mise à réagir avec le chlorure d’acryloyle en présence d’une base telle que la triéthylamine pour former le (2E)-3-(4-méthoxyphényl)-N-(4-méthylphényl)prop-2-énamide.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations du rendement et de la pureté. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et l’extensibilité du processus.
Analyse Des Réactions Chimiques
Types de réactions
(2E)-3-(4-méthoxyphényl)-N-(4-méthylphényl)prop-2-énamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : La réduction peut être obtenue à l’aide d’agents tels que l’hydrure de lithium et d’aluminium.
Substitution : Les groupes méthoxy et méthyle peuvent être substitués par d’autres groupes fonctionnels à l’aide de réactifs appropriés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Halogénation à l’aide de brome ou de chlore en présence d’un catalyseur.
Principaux produits formés
Oxydation : Formation d’acides carboxyliques ou d’aldéhydes.
Réduction : Formation d’amines ou d’alcools correspondants.
Substitution : Formation de dérivés halogénés.
Applications de la recherche scientifique
(2E)-3-(4-méthoxyphényl)-N-(4-méthylphényl)prop-2-énamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans la production de produits pharmaceutiques et de produits chimiques de spécialité.
Applications De Recherche Scientifique
(2E)-3-(4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
Le mécanisme d’action du (2E)-3-(4-méthoxyphényl)-N-(4-méthylphényl)prop-2-énamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application et du contexte spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2E)-3-(4-hydroxyphényl)-N-(4-méthylphényl)prop-2-énamide
- (2E)-3-(4-méthoxyphényl)-N-(4-chlorophényl)prop-2-énamide
- (2E)-3-(4-méthoxyphényl)-N-(4-nitrophényl)prop-2-énamide
Unicité
(2E)-3-(4-méthoxyphényl)-N-(4-méthylphényl)prop-2-énamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C17H17NO2 |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
(E)-3-(4-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H17NO2/c1-13-3-8-15(9-4-13)18-17(19)12-7-14-5-10-16(20-2)11-6-14/h3-12H,1-2H3,(H,18,19)/b12-7+ |
Clé InChI |
YKSHEDQLBNEZKL-KPKJPENVSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11694506.png)




![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 4-nitrobenzoate](/img/structure/B11694541.png)

![N'-[(E)-(2-fluorophenyl)methylidene]-3-methylbenzohydrazide](/img/structure/B11694559.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B11694568.png)
![(3E)-1-(biphenyl-4-yl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11694569.png)
![ethyl 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11694577.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11694604.png)
